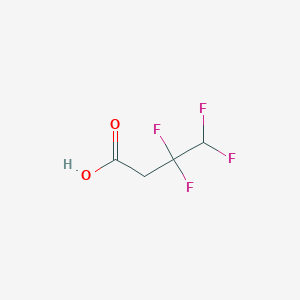

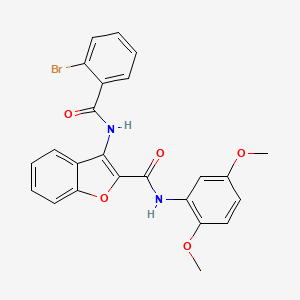

![molecular formula C17H19BrN4O2 B2365571 8-(2-bromo-5-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2189499-87-2](/img/structure/B2365571.png)

8-(2-bromo-5-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(2-bromo-5-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane, also known as BTAO, is a bicyclic compound that has been studied for its potential as a therapeutic agent. The compound has been synthesized using various methods and has shown promising results in scientific research applications. In

Aplicaciones Científicas De Investigación

Structural Significance

The 8-azabicyclo[3.2.1]octane scaffold is a core structure in various biologically active compounds, especially tropane alkaloids. The importance of this scaffold is underscored by extensive research into its stereoselective construction, given its relevance in biological activities. For instance, research on enantioselective constructions of this scaffold highlights its central role in the family of tropane alkaloids, which are known for a wide range of biological functions. The methodologies developed aim to control the stereochemistry directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes starting from achiral tropinone derivatives (Rodríguez et al., 2021).

Synthetic Utility and Diversity

The 2,8-diheterobicyclo[3.2.1]octane ring systems, which share a structural resemblance with the compound , have been extensively studied for their natural occurrence, synthesis, and properties. These compounds are prevalent in nature, forming the core of numerous families of biologically active natural products. Their versatile reactivity makes them valuable building blocks in modern organic synthesis. The interest in these compounds arises from their abundance in nature and their unique reactivity, which provides considerable impact in organic synthesis (Flores & Díez, 2014).

Synthetic Methodologies and Transformations

Several studies have focused on the synthesis methodologies and transformations of compounds structurally similar to 8-(2-bromo-5-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane. For instance, the synthesis of homochiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems has been achieved through reactions involving specifically protected phosphoramidate derivatives of carbohydrates. These reactions proceed via homolytic fragmentation of a hypothetical iodoamide intermediate, with the generated N-radicals participating in an intramolecular hydrogen abstraction reaction (IHA) to give the aforementioned bicycles (Francisco et al., 2000).

Propiedades

IUPAC Name |

(2-bromo-5-methoxyphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN4O2/c1-24-14-4-5-16(18)15(10-14)17(23)22-11-2-3-12(22)9-13(8-11)21-7-6-19-20-21/h4-7,10-13H,2-3,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZCXEJENSEDHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

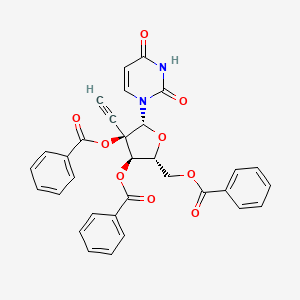

![6-Cyclopropyl-2-[[1-(5-methyl-1-phenylpyrazole-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2365490.png)

![N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N''-(3-pyridinylmethyl)oxamide](/img/structure/B2365497.png)

![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2365503.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2365504.png)

![ethyl 2-[[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]-2-phenylacetate](/img/structure/B2365508.png)

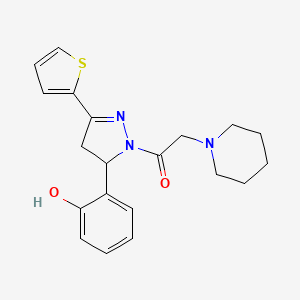

![N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2365511.png)